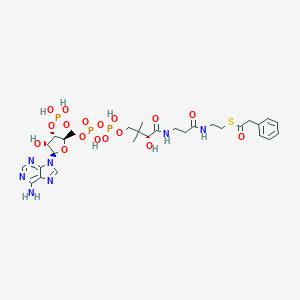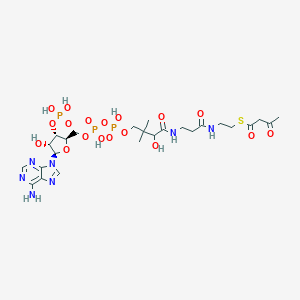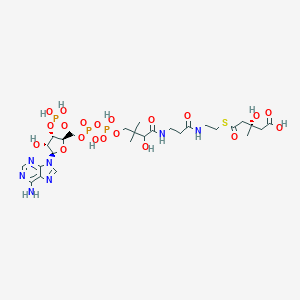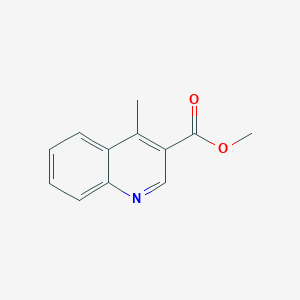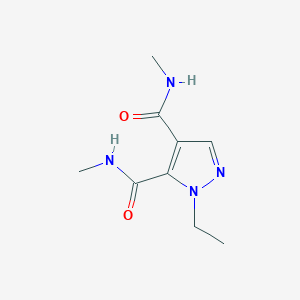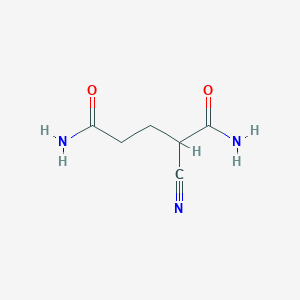
2-Cyanopentanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanopentanediamide, also known as CPDA, is a chemical compound that belongs to the class of amides. It has a molecular formula of C7H13N3O2 and a molecular weight of 171.2 g/mol. CPDA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Wirkmechanismus
The exact mechanism of action of 2-Cyanopentanediamide is not well understood. However, it is believed to work by inhibiting the growth and proliferation of microorganisms. 2-Cyanopentanediamide has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemische Und Physiologische Effekte
2-Cyanopentanediamide has been shown to have low toxicity and is relatively non-toxic to mammalian cells. It has been reported to have no significant effects on the liver and kidney function of rats. 2-Cyanopentanediamide has also been shown to have no significant effects on the hematological parameters of rats.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyanopentanediamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 2-Cyanopentanediamide is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, 2-Cyanopentanediamide has some limitations, such as its limited solubility in water and some organic solvents.
Zukünftige Richtungen
There are several future directions for the research and development of 2-Cyanopentanediamide. One potential area of research is the development of new drugs based on the 2-Cyanopentanediamide scaffold. Another area of research is the investigation of the potential use of 2-Cyanopentanediamide as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyanopentanediamide and its potential applications in various fields.
Synthesemethoden
The synthesis of 2-Cyanopentanediamide involves the reaction of pentanediamine with cyanogen bromide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by recrystallization from a suitable solvent such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
2-Cyanopentanediamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and antiviral activities. 2-Cyanopentanediamide has also been investigated for its potential use as a scaffold molecule for the development of new drugs.
Eigenschaften
CAS-Nummer |
18283-43-7 |
|---|---|
Produktname |
2-Cyanopentanediamide |
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
2-cyanopentanediamide |
InChI |
InChI=1S/C6H9N3O2/c7-3-4(6(9)11)1-2-5(8)10/h4H,1-2H2,(H2,8,10)(H2,9,11) |
InChI-Schlüssel |
OEHZJTODUAJYIU-UHFFFAOYSA-N |
SMILES |
C(CC(=O)N)C(C#N)C(=O)N |
Kanonische SMILES |
C(CC(=O)N)C(C#N)C(=O)N |
Andere CAS-Nummern |
18283-43-7 |
Synonyme |
Glutaramide, 2-cyano- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



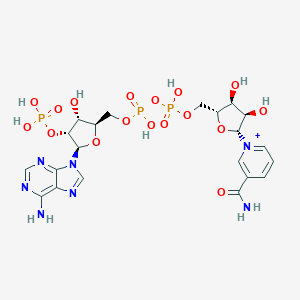
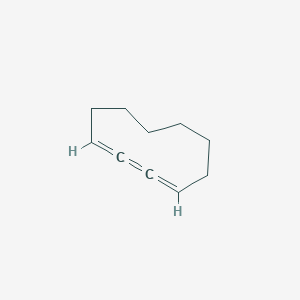

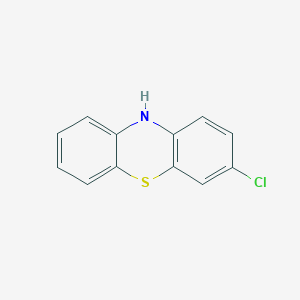

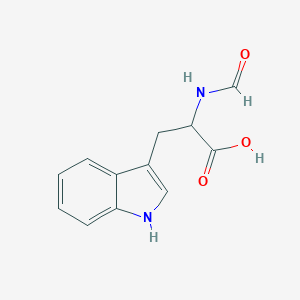


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B108360.png)
